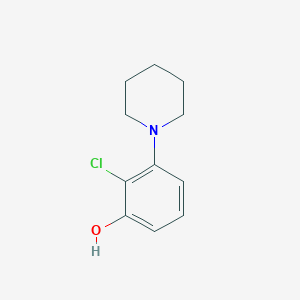

2-Chloro-3-(piperidin-1-yl)phenol

Description

Structure

3D Structure

Properties

CAS No. |

88577-14-4 |

|---|---|

Molecular Formula |

C11H14ClNO |

Molecular Weight |

211.69 g/mol |

IUPAC Name |

2-chloro-3-piperidin-1-ylphenol |

InChI |

InChI=1S/C11H14ClNO/c12-11-9(5-4-6-10(11)14)13-7-2-1-3-8-13/h4-6,14H,1-3,7-8H2 |

InChI Key |

CRRRXXSCNSRHMQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)C2=C(C(=CC=C2)O)Cl |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 2 Chloro 3 Piperidin 1 Yl Phenol and Structural Analogs

Retrosynthetic Disconnection Analysis of the 2-Chloro-3-(piperidin-1-yl)phenol Scaffold

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For this compound, the primary disconnections focus on the key functional groups and the bonds that form the core structure.

The most logical and common disconnection is at the carbon-nitrogen (C-N) bond of the tertiary amine. This simplifies the molecule into two key synthons: a piperidine (B6355638) unit and a chlorinated phenol (B47542) precursor. This approach is advantageous as it allows for the late-stage introduction of the piperidine moiety, a common strategy in medicinal chemistry. This leads to two potential precursors:

Precursor A: 2,3-Dichlorophenol (B42519) or a derivative with a suitable leaving group at the 3-position.

Precursor B: Piperidine.

An alternative disconnection can be made at the carbon-chlorine (C-Cl) bond, suggesting the chlorination of a 3-(piperidin-1-yl)phenol (B1267931) intermediate. However, this approach can be complicated by regioselectivity issues during the chlorination of an activated phenol ring.

A further breakdown of Precursor A, such as 2-chloro-3-hydroxyphenol, would involve disconnecting the chloro and hydroxyl groups from the benzene (B151609) ring, leading back to simpler starting materials like 1,2,3-trichlorobenzene (B84244) or 3-chlorophenol. The choice of disconnection strategy often depends on the availability and cost of starting materials and the efficiency of the subsequent synthetic steps. The C-N bond disconnection is generally preferred as it aligns with robust and well-established C-N bond-forming reactions. youtube.comyoutube.com

Synthetic Routes to Chlorinated Phenol Precursors Relevant to the Chemical Compound

One common approach involves the direct chlorination of a 3-substituted phenol. For instance, the chlorination of 3-hydroxyacetophenone using sulfuryl chloride can yield α-chloro-ketone derivatives, which are versatile intermediates. nih.gov While this particular example illustrates chlorination on an acyl chain, direct ring chlorination of phenols is also a standard procedure, though it can sometimes suffer from a lack of regioselectivity, yielding mixtures of isomers.

Another strategy starts with a precursor where the substitution pattern is already established. For example, starting with m-aminophenol, one can perform a chloroacetylation reaction to produce 2-chloro-N-(3-hydroxyphenyl)acetamide. neliti.comneliti.com While this specific product is not a direct precursor for the target molecule's main framework, the methodology highlights the use of readily available substituted phenols for building more complex structures.

A more direct precursor, 2-chloro-3-hydroxybenzaldehyde, is also a viable starting point, which can be sourced commercially or synthesized. sigmaaldrich.com Such aldehyde precursors are particularly useful for introducing the piperidine moiety via reductive amination.

Diverse Methodologies for Introducing the Piperidin-1-yl Moiety onto Phenolic or Aromatic Scaffolds

The formation of the C-N bond between the phenolic ring and the piperidine unit is the key step in the synthesis. Several powerful methodologies are available for this transformation.

Nucleophilic aromatic substitution (SNAr) is a classical method for forming aryl-amine bonds. This reaction involves the attack of a nucleophile (piperidine) on an aromatic ring that is activated by electron-withdrawing groups and possesses a good leaving group (such as a halide). nih.govyoutube.com

In the context of synthesizing this compound, a precursor like 2,3-dichlorophenol could be reacted with piperidine. The hydroxyl group is moderately activating, which does not favor the SNAr mechanism, and the reaction would likely require harsh conditions (high temperature and pressure) and may result in low yields or side products. The reactivity order for leaving groups in SNAr is typically F > Cl > Br > I, which is opposite to that of SN2 reactions. nih.govyoutube.com The efficiency of these reactions can be highly dependent on the solvent used. rsc.orgrsc.org

Reductive amination is a highly effective method for forming amines from carbonyl compounds. researchgate.net This two-step, one-pot process involves the initial formation of an iminium ion from the reaction of a ketone or aldehyde with a secondary amine (piperidine), followed by in-situ reduction to the corresponding tertiary amine. pearson.com

For the synthesis of the target compound, a suitable precursor would be 2-chloro-3-hydroxybenzaldehyde. sigmaaldrich.com Reaction of this aldehyde with piperidine would form an iminium salt, which is then reduced by a mild reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). pearson.com This method is known for its operational simplicity and broad substrate scope. researchgate.net The double reductive amination approach is also a powerful tool for creating piperidine rings from dicarbonyl compounds, highlighting the versatility of this reaction class in synthesizing piperidine-containing molecules. consensus.appchim.it

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become one of the most powerful and versatile methods for constructing C-N bonds. wikipedia.orglibretexts.org This reaction allows for the coupling of a wide range of amines with aryl halides or triflates under relatively mild conditions. wikipedia.org

The synthesis of this compound via this method would involve coupling an aryl halide, such as 2,3-dichlorophenol (or its O-protected form), with piperidine. The reaction is catalyzed by a palladium source and a phosphine (B1218219) ligand. The choice of ligand is crucial for the reaction's success and has evolved through several "generations" to accommodate a wider range of substrates and improve reaction efficiency. wikipedia.orgyoutube.com The general mechanism involves oxidative addition of the aryl halide to the Pd(0) catalyst, amine coordination and deprotonation, and finally, reductive elimination to yield the desired product and regenerate the catalyst. youtube.com

| Aryl Halide | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-Chloroanisole | (NHC)Pd(allyl)Cl | NaOtBu | Dioxane | 100 | 43 | rsc.org |

| 4-Bromoanisole | (NHC)Pd(allyl)Cl | NaOtBu | Dioxane | 100 | 93 | rsc.org |

| Aryl Bromides | BINAP/DPPF | NaOtBu | Toluene (B28343) | 80-110 | Good-Excellent | wikipedia.org |

| Aryl Chlorides | Bulky Biaryl Phosphines | NaOtBu/K₃PO₄ | Toluene/Dioxane | 100-130 | Good-Excellent | researchgate.net |

Strategic Derivatization of the this compound Core for Structure-Activity Relationship Studies

Once a reliable synthetic route to the core structure of this compound is established, strategic derivatization can be undertaken to explore structure-activity relationships (SAR). This involves systematically modifying different parts of the molecule to understand how these changes affect its biological or material properties. The synthesis of various analogs is a key component of this process. neliti.comresearchgate.net

Potential modifications include:

Phenolic Ring Substitution: The chlorine atom at the C2 position can be replaced with other halogens (F, Br, I) or with small alkyl or alkoxy groups to probe the effect of electronics and sterics. Further substitution at the C4, C5, or C6 positions could also be explored.

Phenolic Hydroxyl Group Modification: The hydroxyl group can be etherified or esterified to evaluate the importance of the hydrogen bond donor capability and to modify properties like lipophilicity.

Piperidine Ring Modification: Substituents can be introduced at various positions on the piperidine ring to explore how steric bulk and conformational rigidity impact activity.

| Modification Site | Proposed Modification | Rationale |

|---|---|---|

| C2 Position | -F, -Br, -I, -CH₃ | Probe electronic and steric effects at the halogen position. |

| C4/C5/C6 Positions | -F, -Cl, -CH₃, -OCH₃ | Explore additional substitution patterns on the aromatic ring. |

| C3 Hydroxyl Group | -OCH₃, -OAc | Evaluate the role of the phenolic -OH group and modify polarity. |

| Piperidine Ring | 4-methyl, 4,4-dimethyl, 4-phenyl | Introduce steric bulk and conformational constraints to the piperidine moiety. |

Chemoselective Synthesis Approaches and Considerations for Functional Group Compatibility

The synthesis of this compound from precursors like 2,3-dichlorophenol or 2-chloro-3-nitrophenol (B183055) necessitates a high degree of chemoselectivity to ensure the desired reaction occurs at the correct position without affecting other functional groups.

A primary challenge in the synthesis of this compound via Buchwald-Hartwig amination of 2,3-dichlorophenol is the selective reaction at the C3 position over the C2 position. The electronic and steric environment of the two chlorine atoms will influence their reactivity. Generally, in palladium-catalyzed cross-coupling reactions of dihalogenated heteroarenes, the halide adjacent to a heteroatom (or in this case, a hydroxyl group) can exhibit different reactivity. nih.gov The choice of palladium catalyst and ligand is crucial in controlling this regioselectivity. researchgate.netpolyu.edu.hk Specifically designed phosphine ligands can direct the catalytic complex to a specific site. polyu.edu.hk For instance, bulky, electron-rich phosphine ligands are known to influence the regioselectivity in such reactions. wiley.com

Another significant consideration is the compatibility of the phenolic hydroxyl group. In many cross-coupling reactions, the presence of a free hydroxyl group can interfere with the catalytic cycle, for example, by coordinating to the metal center or by acting as a competing nucleophile. To circumvent this, the hydroxyl group is often protected with a suitable protecting group, such as a silyl (B83357) ether or a benzyl (B1604629) ether, which can be removed in a subsequent step. However, recent advancements in ligand design have led to catalyst systems that are tolerant to a wider range of functional groups, including free hydroxyl groups. google.com The use of weak bases can also enhance functional group compatibility in palladium-catalyzed aminations. google.com

In an alternative approach starting from 2-chloro-3-nitrophenol, the chemoselective reduction of the nitro group in the presence of the chloro substituent is a key step. Various reducing agents can be employed, such as hydrazine (B178648) hydrate (B1144303) with a catalyst like ferrous sulfate, which has been shown to be effective for the synthesis of 3-chloro-2-aminophenol. google.com Catalytic hydrogenation using catalysts like Pd/C is another common method, although care must be taken to avoid dehalogenation. google.com

The table below summarizes potential chemoselective strategies and the role of different components in the synthesis.

| Starting Material | Target Bond Formation | Key Challenge | Proposed Solution | Relevant Findings |

| 2,3-Dichlorophenol | C-N bond at C3 | Regioselective amination | Use of sterically hindered and electron-rich phosphine ligands (e.g., Buchwald or Hartwig type ligands). wiley.com | Ligand design is critical for controlling regioselectivity in cross-coupling reactions of dihaloarenes. nih.gov |

| 2,3-Dichlorophenol | C-N bond at C3 | Compatibility of the free hydroxyl group | Protection of the hydroxyl group (e.g., as a silyl ether) or use of a functional-group-tolerant catalyst system with a weak base. google.com | Modern catalyst systems show improved tolerance for acidic protons, allowing reactions on unprotected phenols. google.com |

| 2-Chloro-3-nitrophenol | Reduction of nitro group | Selective reduction without dehalogenation | Use of specific reducing agents like hydrazine hydrate with FeSO4 or controlled catalytic hydrogenation. google.com | Hydrazine hydrate in the presence of a catalyst can effectively reduce nitro groups without affecting aryl chlorides. nih.gov |

Development of Sustainable and Scalable Synthetic Protocols for the Chemical Compound

The development of sustainable and scalable synthetic protocols is a critical aspect of modern chemical manufacturing, aiming to reduce environmental impact and improve economic viability. For the synthesis of this compound, this involves considerations such as the use of greener solvents, energy efficiency, atom economy, and the use of recyclable catalysts.

The Buchwald-Hartwig amination, while powerful, often relies on palladium catalysts, which are expensive and can be toxic. A key aspect of developing a sustainable process is the use of highly efficient catalysts at very low loadings to minimize metal contamination in the final product and reduce costs. wiley.com Furthermore, the development of protocols that allow for the recovery and reuse of the palladium catalyst is an active area of research. This can be achieved by immobilizing the catalyst on a solid support.

The choice of solvent is another crucial factor. Traditional organic solvents often used in these reactions, such as toluene or dioxane, have significant environmental and health concerns. The development of protocols that utilize greener solvents, such as water, alcohols, or even solvent-free conditions, is highly desirable. mdpi.com Some palladium-catalyzed aminations have been successfully performed in aqueous media or with minimal solvent.

From a scalability perspective, the safety and efficiency of each synthetic step are paramount. For instance, nitration reactions, a potential step in an alternative route, often use strong acids and can be highly exothermic, posing safety risks on a large scale. google.com The use of microreactor technology can offer better control over reaction parameters, improving safety and yield for such hazardous reactions. google.com Reductions using hydrazine hydrate also require careful handling due to its toxicity. Catalytic hydrogenation, while generally cleaner, requires specialized high-pressure equipment.

The following table outlines key considerations for developing a sustainable and scalable synthesis of this compound.

| Sustainability/Scalability Factor | Conventional Approach | Proposed Improvement | Rationale |

| Catalyst | Homogeneous palladium catalyst | Low-loading, high-turnover number catalyst; Heterogenized/recyclable catalyst. wiley.com | Reduces cost, minimizes metal contamination, and simplifies purification. |

| Solvent | Anhydrous, high-boiling point organic solvents (e.g., toluene, dioxane). rsc.org | Green solvents (e.g., water, ethanol), or solvent-free conditions. mdpi.com | Reduces environmental impact and improves process safety. |

| Energy Consumption | High reaction temperatures, often with prolonged heating. | Microwave-assisted synthesis; use of highly active catalysts that operate at lower temperatures. | Reduces energy costs and reaction times. |

| Process Safety | Use of hazardous reagents like fuming nitric acid or hydrazine hydrate in batch reactors. google.comnih.gov | Continuous flow chemistry using microreactors for hazardous steps. google.com | Provides better control over reaction parameters, enhancing safety and efficiency. |

| Atom Economy | Multi-step synthesis with isolation and purification of intermediates. | One-pot or telescopic synthesis. | Minimizes waste generation and improves overall yield and efficiency. |

Spectroscopic and Crystallographic Data for this compound Not Available in Public Domain

A comprehensive search of scientific literature and chemical databases has revealed a significant lack of publicly available experimental and computational data for the chemical compound This compound . Consequently, a detailed analysis and generation of the requested article, including specific data tables for its spectroscopic and crystallographic properties, cannot be provided at this time.

The inquiry sought an in-depth article structured around the advanced spectroscopic and crystallographic elucidation of this compound, with a specific focus on:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Including ¹H NMR, ¹³C NMR, and 2D NMR techniques (COSY, HSQC, HMBC, NOESY).

Vibrational Spectroscopy: Including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy.

Despite extensive searches for primary research articles, spectroscopic databases, and chemical vendor information, no specific ¹H NMR, ¹³C NMR, FT-IR, or Raman spectra, nor any crystallographic data for this particular molecule, could be located. The generation of scientifically accurate and detailed content for the specified outline, including the mandatory data tables, is therefore not possible without this foundational information.

It is important to note that while data exists for structurally related compounds, such as other substituted phenols or molecules containing a piperidine moiety, this information cannot be extrapolated to accurately represent the unique spectroscopic and crystallographic characteristics of this compound. The precise substitution pattern on the phenol ring significantly influences the chemical environment of each atom and the vibrational modes of the functional groups, making direct comparisons with other molecules scientifically unsound for the purposes of a detailed structural elucidation.

Therefore, until experimental or computational studies on this compound are published and made available, the creation of the requested in-depth scientific article remains unfeasible.

Advanced Spectroscopic and Crystallographic Elucidation of 2 Chloro 3 Piperidin 1 Yl Phenol Structure

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through the analysis of its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z), which allows for the determination of the elemental formula of a compound. For 2-Chloro-3-(piperidin-1-yl)phenol (C₁₁H₁₄ClNO), HRMS is crucial for confirming its molecular formula. The technique can distinguish between compounds with the same nominal mass but different elemental compositions.

Expected HRMS data would involve the detection of the protonated molecule, [M+H]⁺, and potentially other adducts such as the sodium adduct [M+Na]⁺. The high-resolution capability allows for the calculated mass to be matched with the measured mass to within a very small tolerance (typically < 5 ppm), providing strong evidence for the compound's identity.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z |

| [M+H]⁺ | 226.0786 |

| [M+Na]⁺ | 248.0605 |

This data is theoretical and based on the elemental composition of this compound.

The fragmentation of this compound under mass spectrometric conditions would be expected to proceed through several key pathways, including the loss of the piperidine (B6355638) ring or cleavage of the C-Cl bond.

Liquid chromatography-mass spectrometry combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.govnih.gov This technique is ideal for verifying the purity of a sample of this compound and confirming its identity in a mixture. nih.govnih.gov An LC-MS analysis would provide a chromatogram showing the retention time of the compound, which is characteristic under specific chromatographic conditions, and a mass spectrum of the eluting peak corresponding to the molecular weight of the target compound. Untargeted LC-Q/TOF methods have been successfully used for the analysis of phenolic compounds. nih.gov

Table 2: Expected LC-MS Parameters and Findings for this compound

| Parameter | Expected Value/Observation |

| Retention Time | Dependent on column, mobile phase, and flow rate |

| Purity | >95% (as determined by peak area in the chromatogram) |

| [M-H]⁻ Ion | m/z 224.0637 |

| [M+H]⁺ Ion | m/z 226.0786 |

This data is illustrative of a typical LC-MS analysis.

X-ray Crystallography for Definitive Solid-State Structural Analysis and Conformational Studies

Table 3: Predicted Crystallographic Data for this compound

| Parameter | Predicted Value/Observation |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca (examples) |

| Piperidine Conformation | Chair |

| Key Intermolecular Interactions | Hydrogen bonding involving the phenolic -OH group |

This data is a prediction based on common crystal structures of similar organic molecules.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Characterization

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. The spectrum of this compound is expected to show absorption bands corresponding to π→π* transitions within the substituted benzene (B151609) ring. The positions and intensities of these bands can be influenced by the solvent polarity. Studies on similar phenolic compounds have shown characteristic absorption bands in the UV region. scielo.brresearchgate.net

Table 4: Anticipated UV-Vis Absorption Maxima for this compound in Methanol

| Transition | Expected λ (nm) |

| π→π | ~270-290 |

| n→π | ~300-330 (low intensity) |

These values are estimations based on the chromophores present in the molecule.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity and Absolute Configuration (if chiral analogs are relevant)

The parent compound, this compound, is achiral and therefore would not exhibit a circular dichroism (CD) spectrum. However, if chiral analogs were to be synthesized, for instance by introducing a stereocenter on the piperidine ring, chiroptical spectroscopy would become a critical tool. CD spectroscopy measures the differential absorption of left and right circularly polarized light, which is unique to chiral molecules. For a racemic mixture, the CD spectrum would be silent. For an enantiomerically pure or enriched sample, the CD spectrum would provide a characteristic fingerprint that could be used to determine the enantiomeric purity and, in conjunction with computational methods, the absolute configuration of the chiral center.

Computational and Theoretical Investigations of 2 Chloro 3 Piperidin 1 Yl Phenol

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the electronic properties and chemical behavior of a molecule at the atomic level. For 2-Chloro-3-(piperidin-1-yl)phenol, these methods would provide invaluable insights into its stability, reactivity, and potential interaction mechanisms.

Density Functional Theory (DFT) Studies for Optimized Geometries and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. A DFT study of this compound would begin with geometry optimization to find the most stable three-dimensional arrangement of its atoms, corresponding to the minimum energy state on the potential energy surface. From this optimized geometry, key energetic and structural parameters could be determined.

Table 1: Hypothetical DFT-Calculated Structural Parameters for this compound

| Parameter | Description | Hypothetical Value |

| Total Energy | The total electronic energy of the optimized molecule. | e.g., -X Hartrees |

| Dipole Moment | A measure of the overall polarity of the molecule. | e.g., Y Debyes |

| Bond Lengths | The equilibrium distances between bonded atoms (e.g., C-Cl, C-N, O-H). | e.g., C-Cl: ~1.75 Å |

| Bond Angles | The angles formed between three connected atoms (e.g., C-C-Cl, C-N-C). | e.g., C-N-C: ~115° |

| Dihedral Angles | The torsional angles defining the 3D shape, including the orientation of the piperidine (B6355638) ring relative to the phenol (B47542) ring. | e.g., C-C-N-C: ~Z° |

Note: The values in this table are hypothetical examples and would need to be determined through actual DFT calculations.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap) for Electronic Activity and Reactivity Sites

Frontier Molecular Orbital (FMO) theory is crucial for predicting the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.

For this compound, FMO analysis would identify the regions of the molecule most likely to be involved in chemical reactions. The electron density distribution of the HOMO would likely be concentrated on the electron-rich phenol and piperidine moieties, indicating these as potential sites for electrophilic attack. Conversely, the LUMO's distribution would highlight potential sites for nucleophilic attack.

Table 2: Hypothetical FMO Parameters for this compound

| Parameter | Description | Hypothetical Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | e.g., -5.8 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | e.g., -0.9 |

| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO. | e.g., 4.9 |

Note: These values are illustrative and would be the outcome of specific quantum chemical calculations.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Interaction Prediction

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. It is invaluable for predicting how a molecule will interact with other chemical species. In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack. Regions of positive potential (blue) are electron-poor and are likely sites for nucleophilic attack.

For this compound, an MEP map would likely show a negative potential around the oxygen atom of the hydroxyl group and the nitrogen atom of the piperidine ring, as well as on the aromatic ring. A positive potential would be expected around the hydrogen atom of the hydroxyl group.

Global and Local Reactivity Descriptors from Quantum Chemical Parameters

Based on the energies of the HOMO and LUMO, various global and local reactivity descriptors can be calculated to quantify the chemical behavior of this compound.

Global Reactivity Descriptors:

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating a higher reactivity.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons.

Local Reactivity Descriptors:

Fukui Functions: These functions are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.

Table 3: Hypothetical Global Reactivity Descriptors for this compound

| Descriptor | Formula | Hypothetical Value (eV) |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | e.g., 3.35 |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | e.g., 2.45 |

| Chemical Softness (S) | 1/η | e.g., 0.41 |

| Electrophilicity Index (ω) | χ2 / (2η) | e.g., 2.29 |

Note: These are example values derived from the hypothetical HOMO and LUMO energies.

Molecular Dynamics Simulations for Investigating Dynamic Behavior and Solvent Interactions

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations can model the behavior of the molecule over time in a more realistic environment, such as in a solvent. An MD simulation of this compound would involve placing the molecule in a simulation box filled with solvent molecules (e.g., water) and calculating the forces between all atoms over a series of time steps.

This would allow for the study of:

Solvent Effects: How the presence of a solvent affects the conformation and electronic properties of the molecule.

Hydrogen Bonding: The dynamics of hydrogen bond formation and breaking between the phenol's hydroxyl group, the piperidine's nitrogen atom, and solvent molecules.

Structural Fluctuations: The dynamic changes in bond lengths, angles, and dihedral angles over time.

Exploration of Biological Interactions and Structure Activity Relationships Sar for 2 Chloro 3 Piperidin 1 Yl Phenol and Analogs

Identification of Molecular Targets and Pathways Relevant to Piperidine-Phenol Scaffolds

The biological activities of piperidine-phenol derivatives are diverse, stemming from their interactions with various enzymes, receptors, and cellular signaling pathways.

Piperidine-containing compounds have been extensively studied as inhibitors of various enzymes.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): Derivatives of 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine have been identified as potent acetylcholinesterase (AChE) inhibitors. nih.gov One of the most potent compounds in this series, with an IC50 value of 5.7 nM, demonstrated a 1250-fold greater selectivity for AChE over butyrylcholinesterase (BChE). nih.gov The design of N-benzyl-piperidine linked multipotent molecules has also been explored for developing anti-Alzheimer's agents that combine AChE inhibition with antioxidant activity. ajchem-a.com

Topoisomerase: Certain piperidine (B6355638) derivatives have shown inhibitory activity against bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. thieme-connect.com For instance, a compound featuring a (piperidin-1-yl)thiazole-5-carboxylic acid moiety was effective against Gram-positive pathogens by targeting these enzymes. thieme-connect.com

Kinases: Piperidine scaffolds are present in inhibitors of various kinases. For example, a piperidine-containing compound was identified as a potent inhibitor of platelet-derived growth factor receptor (PDGFR). thieme-connect.com Additionally, piperidine derivatives have been developed as potent dual inhibitors of Salt-Inducible Kinase 2 (SIK2) and Salt-Inducible Kinase 3 (SIK3). acs.org

Enzymes in Bacterial Cell Wall Synthesis: While specific data on 2-Chloro-3-(piperidin-1-yl)phenol is limited, related piperidine derivatives have demonstrated antibacterial activity, suggesting potential interactions with enzymes involved in bacterial cell wall synthesis. For example, certain piperidinothiosemicarbazone derivatives have shown antimycobacterial activity. mdpi.com Another study found that a 2-chloro substituted piperidine derivative exhibited potent in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. mdpi.com

The piperidine-phenol scaffold is a versatile framework for designing ligands that target a variety of receptors.

Opioid Receptors: Piperidine propionamide (B166681) derivatives have been designed as potent antagonists for the sigma-1 (σ1) receptor and agonists for the mu (μ) opioid receptor. nih.gov One such compound, N-(2-(4-(4-fluorobenzyl) piperidin-1-yl) ethyl)-N-(4-methoxy-phenyl) propionamide, displayed high affinity for both σ1 (Ki = 1.86 nM) and μ receptors (Ki = 2.1 nM). nih.gov

Cannabinoid Receptor 1 (CB1): While direct binding studies of this compound on CB1 are not extensively reported, the broader class of piperidine derivatives has been explored for cannabinoid receptor activity.

Epidermal Growth Factor Receptor (EGFR) and BRAF: The piperidine scaffold is a component of some kinase inhibitors, a class of drugs that can target receptors like EGFR and signaling proteins like BRAF. However, specific studies detailing the interaction of this compound with EGFR or BRAF are not readily available.

Sigma Receptors: A screening of piperidine/piperazine-based compounds led to the discovery of potent sigma receptor 1 (S1R) ligands. rsc.org One compound, 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone, showed high affinity for S1R with a Ki value of 3.2 nM, comparable to the reference compound haloperidol. rsc.org Furthermore, replacing a piperazine (B1678402) ring with a piperidine ring has been shown to significantly increase affinity for the σ1 receptor while maintaining high affinity for the histamine (B1213489) H3 receptor. nih.gov

The interaction of piperidine-phenol compounds with enzymes and receptors can lead to the modulation of various cellular pathways.

Apoptotic Pathways: The cytotoxic effects of some piperidine derivatives on cancer cells suggest an interaction with apoptotic pathways. researchgate.net For instance, a synthesized piperidine molecule demonstrated a significant cytotoxic effect on A549 lung cancer cells. researchgate.net

Cell Cycle Regulation: The inhibition of kinases like CHK1 by piperidine derivatives can directly impact cell cycle regulation. thieme-connect.com

MAPK Signaling: While not directly evidenced for this compound, the involvement of piperidine scaffolds in kinase inhibition suggests a potential for modulating signaling cascades like the MAPK pathway.

Adenylyl Cyclase Inhibition: The functional activity of some piperidine analogues at NPFF receptors was tested using the forskolin-induced cAMP assay, which measures the inhibition of adenylyl cyclase. bohrium.com One compound showed antagonistic activity at the NPFF1 receptor. bohrium.com

Comprehensive Structure-Activity Relationship (SAR) Investigations

SAR studies are crucial for optimizing the biological activity of piperidine-phenol compounds by systematically modifying their chemical structure.

The nature and position of substituents on the phenol (B47542) ring significantly influence the biological activity of these compounds.

Impact of Chlorine Substitution: The presence and position of a chlorine atom on the aromatic ring can significantly affect a compound's biological activity. nih.gov For example, in a series of benzofuro[3,2-b]pyridines, a 2-chlorophenyl substitution enhanced topoisomerase inhibitory activity. nih.gov In another study, a 2-chloro substituted compound was found to be the most potent antibacterial agent in its series. mdpi.com The position of the chloro substituent on a phenol ring also alters the O-H bond dissociation energy, which can affect its reactivity. nih.gov

Influence of Other Substituents: The presence of other functional groups on the phenol ring, such as hydroxyl or methoxy (B1213986) groups, can also modulate activity. For instance, in a series of 2,6-diaryl-3-methyl-4-piperidones, a 4-hydroxyphenyl group at the 6-position of the piperidine ring led to potent antifungal activity when combined with an oxime at the 4-position. researchgate.net

The following table summarizes the impact of modifications to the chlorinated phenol moiety on biological activity based on findings from related compound series.

| Modification | Compound Series | Observed Impact on Biological Activity | Reference |

| 2-Chlorophenyl substitution | Benzofuro[3,2-b]pyridines | Enhanced topoisomerase inhibitory activity. | nih.gov |

| 2-Chloro substitution | Piperidine derivatives | Potent in vitro antibacterial activity. | mdpi.com |

| 4-Hydroxyphenyl substitution | 2,6-Diaryl-3-methyl-4-piperidones | Potent antifungal activity in combination with an oxime. | researchgate.net |

Modifications to the piperidine ring itself are a key strategy for fine-tuning the pharmacological properties of these compounds.

Impact of Substituent Position: The position of substituents on the piperidine ring is critical for activity. For example, in a series of PCAF inhibitors, moving a substituent from the 4-position to the 3-position of the piperidine ring significantly improved potency. thieme-connect.com

Influence of Substituent Type: The nature of the substituent on the piperidine ring plays a crucial role. Introducing a methyl group at the 2-position of the piperidine ring in a CHK1 inhibitor was found to prolong its half-life. thieme-connect.com In another example, replacing a pyrrolidine (B122466) with a piperidine in a series of SIK inhibitors led to a 3-fold increase in activity on SIK2. acs.org The basicity and lipophilicity of the substituent are also important factors, as seen in a series of antitubercular compounds where piperidine, being more basic and lipophilic than morpholine, resulted in higher activity. mdpi.com

Fused Ring Systems: Fusing a phenyl group to the piperidine ring has been investigated in the development of gonadotropin-releasing hormone antagonists. mssm.edu

The table below details the influence of piperidine ring substitutions on biological activity.

| Modification | Compound Series | Observed Impact on Biological Activity | Reference |

| Substituent at 3-position vs. 4-position | PCAF inhibitors | Improved potency with 3-position substitution. | thieme-connect.com |

| Methyl group at 2-position | CHK1 inhibitors | Prolonged half-life. | thieme-connect.com |

| Piperidine vs. Pyrrolidine | SIK inhibitors | 3-fold increase in activity on SIK2. | acs.org |

| Piperidine vs. Morpholine | Antitubercular compounds | Higher activity with the more basic and lipophilic piperidine. | mdpi.com |

| Fused phenyl group | Quinolone derivatives | Investigated for GnRH antagonist activity. | mssm.edu |

Effects of Linker Chemistry and Spacing on Target Engagement and Biological Response

Recent advancements have highlighted the importance of linker chemistry in the development of targeted drug delivery systems. nih.gov For instance, pH-sensitive linkers have been engineered to release a therapeutic payload in the acidic microenvironment of tumors. nih.gov One such example involves a methyl-substituted maleamic acid derivative used to connect glutathione (B108866) to doxorubicin (B1662922). This linker is designed to cleave at the lower pH of tumor environments, releasing the active drug. nih.gov Specifically, the cleavage ratio between pH 6.0 and 7.0 was approximately 7, with 70% of doxorubicin released at pH 6.0 compared to 10% at pH 7.0 after 5 hours. nih.gov Another approach utilizes spiro diorthoester linkers, which have demonstrated even greater sensitivity to low pH, achieving complete hydrolysis almost instantly at a pH below 3.0. nih.gov

In the context of multi-drug resistant (MDR) cancer cells, the structure of the linker in amide alkaloids has been shown to be crucial for their antiproliferative activity. nih.gov Structure-activity relationship (SAR) studies on Piper amide alkaloids and their synthetic analogs revealed that the length and composition of the side chain are critical for overcoming drug resistance. nih.gov For example, replacing an isobutylamino group with a pyrrolidin-1-yl or piperidin-1-yl moiety in arylalkenylacyl amide alkaloids significantly enhanced their activity. nih.gov

Stereochemical Implications in Binding Affinity and Functional Efficacy

The three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is a critical determinant of its biological activity. For analogs of this compound, the specific stereoisomers can exhibit vastly different binding affinities for their targets and, consequently, different functional efficacies.

In a series of 3-chloro-β-lactam derivatives, which are structurally related to the tubulin polymerization inhibitor Combretastatin A-4, the stereochemistry at the β-lactam ring significantly influenced their antiproliferative effects in breast cancer cells. mdpi.com X-ray crystallography of a 3,3-dichloro β-lactam compound revealed that the two aromatic rings attached to the β-lactam core are not coplanar. mdpi.com This non-planar arrangement, along with the specific distances between the chloro substituents and the aromatic ring, may account for the observed differences in antiproliferative activity between monochloro and dichloro analogs. mdpi.com

Furthermore, the position of substituents on the aromatic rings can have a profound impact on activity. For instance, a study on 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and their cyclized derivatives, pyrido[3,4-b]indol-1-ones, demonstrated that the placement of a piperidin-1-yl group at the meta-position of a phenethyl ring resulted in greater antiproliferative activity compared to the para-position. nih.gov Specifically, the meta-derivative (compound 5c) had a GI50 value of 47 nM, making it 1.6-fold more potent than its para-counterpart (compound 5b). nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. These models are invaluable tools for predicting the activity of new, unsynthesized compounds, thereby guiding medicinal chemistry efforts.

Several QSAR studies have been conducted on phenolic compounds and their derivatives to predict their antioxidant activities. nih.gov These models often utilize calculated parameters such as the heat of formation (Hf), the energy of the lowest unoccupied molecular orbital of radicals (E(lumo-r)), and the energy of the highest occupied molecular orbital of the parent compounds (E(homo)) to estimate redox potentials and antioxidant capacities. nih.gov For a series of 2-(aryloxyacetyl)cyclohexane-1,3-dione derivatives, 3D-QSAR models were developed using comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA). frontiersin.org The best CoMFA model showed a high cross-validated correlation coefficient (Q² = 0.872) and a conventional correlation coefficient (R² = 0.999), indicating excellent predictive capability. frontiersin.org

In the context of toxicity prediction, QSAR models have been employed to estimate the LD50 (median lethal dose) values of various chemical compounds, including derivatives of 2-chloroquinoline. crpsonline.comresearchgate.net These models utilize different methodologies such as hierarchical clustering, the FDA's MDL method, and nearest neighbor analysis to predict toxicity. crpsonline.comresearchgate.net Binary QSAR models have also been developed to predict the antagonistic activity of compounds against specific receptors, such as the LPA3 receptor. nih.gov These models classify compounds as either active or inactive based on a predefined activity threshold and have shown good predictive accuracy. nih.gov

In Vitro Cellular Assays for Mechanistic Understanding

To elucidate the mechanisms by which this compound and its analogs exert their biological effects, a variety of in vitro cellular assays are employed. These assays provide crucial information on the compounds' impact on cell viability, proliferation, and cell death pathways.

Cell Viability and Proliferation Assays for Antiproliferative Activity in Disease Models

Cell viability and proliferation assays are fundamental in assessing the antiproliferative potential of novel compounds. These assays, such as the MTT, WST-1, and CellTiter-Glo assays, measure the metabolic activity or ATP content of cells, which are indicative of cell viability.

A series of novel 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives demonstrated significant inhibitory activities against several human tumor cell lines, including HepG2 (liver cancer), SK-OV-3 (ovarian cancer), NCI-H460 (lung cancer), and BEL-7404 (liver cancer). nih.gov Importantly, these compounds exhibited much lower cytotoxicity against the normal human liver cell line HL-7702. nih.gov Similarly, three novel piperidone compounds (P3, P4, and P5) showed selective cytotoxicity towards various cancer cell lines at low micromolar concentrations, with average CC50 values of 2.26 µM, 1.91 µM, and 1.52 µM, respectively, across nine tumorigenic cell lines. nih.gov

The antiproliferative activity of 3-chloro-β-lactam derivatives was evaluated in MCF-7 breast cancer cells. mdpi.com Several of these compounds, such as compound 10n, exhibited potent activity with IC50 values in the nanomolar range (17 nM). mdpi.com The table below summarizes the antiproliferative activities of selected compounds.

| Compound/Analog | Cell Line | Assay | IC50/CC50 Value | Source |

| Piperidone P3 | 9 Tumorigenic Cell Lines | DNS | 2.26 µM (average) | nih.gov |

| Piperidone P4 | 9 Tumorigenic Cell Lines | DNS | 1.91 µM (average) | nih.gov |

| Piperidone P5 | 9 Tumorigenic Cell Lines | DNS | 1.52 µM (average) | nih.gov |

| Compound 3a1 | HepG2, SK-OV-3, NCI-H460, BEL-7404 | MTT | Not specified | nih.gov |

| Compound 10n | MCF-7 | Not specified | 17 nM | mdpi.com |

| Compound 11n | MCF-7 | Not specified | 31 nM | mdpi.com |

| Tracheloside | CT26 | WST-1 | Dose-dependent decrease | mdpi.com |

Apoptosis and Cell Cycle Analysis in Cellular Systems

Apoptosis, or programmed cell death, is a key mechanism by which many anticancer agents exert their effects. Assays that detect hallmarks of apoptosis, such as phosphatidylserine (B164497) externalization (Annexin V staining), caspase activation, and DNA fragmentation, are used to determine if a compound induces this process.

Treatment of cancer cells with various analogs of this compound has been shown to induce apoptosis. For instance, piperidone compounds P3, P4, and P5 were found to activate the intrinsic pathway of apoptosis, characterized by the depolarization of mitochondria and the generation of reactive oxygen species (ROS). nih.gov In HL-60 leukemia cells, treatment with P3 and P4 led to a significant increase in caspase-3 activation. nih.gov

Similarly, a representative 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivative, compound 3a1, was shown to induce apoptosis by up-regulating the pro-apoptotic protein Bax and down-regulating the anti-apoptotic protein Bcl-2. nih.gov This led to the activation of caspase-9 and caspase-3, and subsequent cleavage of PARP. nih.gov Furthermore, some benzimidazole (B57391) derivatives were found to induce apoptosis in MDA-MB-231, SKOV3, and A549 cancer cell lines. mdpi.com

Cell cycle analysis, often performed using flow cytometry with DNA-staining dyes like DAPI or propidium (B1200493) iodide, can reveal if a compound causes cell cycle arrest at specific phases. Piperidone compound P5 was observed to cause cell cycle arrest at the G2/M phase in HL-60 cells. nih.gov The 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivative 3a1 also induced G2/M phase arrest by inhibiting CDK activity and activating the p53 protein. nih.gov

Antimicrobial Efficacy Assessments against Pathogenic Strains

In addition to their anticancer properties, some analogs of this compound have been investigated for their antimicrobial activity against various pathogenic bacteria and fungi.

A study on piperidine derivatives revealed that substitutions on the phenyl ring of the piperidine moiety can confer strong antibacterial activity. nih.gov For example, piperidine derivatives with hydroxy, methyl, and nitro substitutions on the phenyl ring demonstrated significant inhibition against the tested bacterial species. nih.gov The natural piperidine alkaloid, piperine, found in black pepper, has shown potent activity against Candida albicans and Escherichia coli. nih.gov

The antimicrobial activity of a side product in benzothiazinone synthesis, 2-chloro-3-nitro-5-(trifluoromethyl)phenylmethanone, was evaluated against Mycobacterium smegmatis mc2 155 and Mycobacterium tuberculosis H37Rv. researchgate.net The table below provides a summary of the antimicrobial activities of selected compounds.

| Compound/Analog | Pathogenic Strain | Activity | Source |

| Piperidine derivatives with phenyl substitutions | Various bacteria | Strong inhibition | nih.gov |

| Piperine | Candida albicans, Escherichia coli | Potent activity | nih.gov |

| 2-chloro-3-nitro-5-(trifluoromethyl)phenylmethanone | Mycobacterium smegmatis, Mycobacterium tuberculosis | Evaluated | researchgate.net |

Anti-parasitic Activity in In Vitro Models

There is currently no specific, publicly available research detailing the in vitro anti-parasitic activity of this compound. The exploration of novel chemical entities for anti-parasitic properties is a dynamic field of research, but this particular compound does not appear to have been a focus of such studies to date. The evaluation of a compound's efficacy against parasites such as Plasmodium falciparum (malaria), Trypanosoma species (sleeping sickness and Chagas disease), or Leishmania species (leishmaniasis) would typically involve a series of standardized in vitro assays to determine its half-maximal inhibitory concentration (IC50) against the parasite. Without such studies, any potential anti-parasitic activity of this compound remains purely speculative.

Molecular Docking and Ligand-Protein Interaction Simulations to Predict Binding Modes and Affinities

Molecular docking and simulation studies are powerful computational tools used to predict the interaction between a small molecule (ligand) and a protein target at the atomic level. These methods are instrumental in understanding the potential mechanism of action of a compound and in guiding the design of more potent analogs. However, for this compound, there are no published studies that have employed these techniques to investigate its binding modes and affinities with any specific biological target.

To conduct such a study, a validated three-dimensional structure of a target protein would be required. The this compound molecule would then be computationally "docked" into the active site of the protein, and its binding energy and interactions with key amino acid residues would be calculated. Such an analysis would provide insights into the stability of the ligand-protein complex and the types of chemical bonds involved (e.g., hydrogen bonds, hydrophobic interactions, and van der Waals forces). The absence of this data for this compound means that its potential protein targets and the structural basis for any biological activity it may possess are unknown.

Chemoproteomics and Target Deconvolution Strategies

Chemoproteomics is a cutting-edge field that aims to identify the protein targets of a small molecule on a proteome-wide scale. Target deconvolution, a key aspect of chemoproteomics, seeks to pinpoint the specific protein or proteins that are responsible for the observed biological effect of a compound. These approaches often involve the use of chemical probes derived from the molecule of interest to capture its binding partners from cell lysates or living cells.

There is no evidence in the scientific literature to suggest that chemoproteomics or target deconvolution strategies have been applied to this compound. Consequently, the cellular targets of this compound remain unidentified. The application of such techniques would be a critical step in elucidating its mechanism of action and understanding its broader biological implications.

Analytical Methodologies for Research Applications of 2 Chloro 3 Piperidin 1 Yl Phenol

Chromatographic Techniques for Purity Determination, Quantification, and Impurity Profiling

Chromatographic techniques are fundamental in the analysis of "2-Chloro-3-(piperidin-1-yl)phenol," enabling the separation of the compound from impurities and other sample components.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of phenolic compounds. For "this compound," a reversed-phase HPLC (RP-HPLC) method is typically employed for purity assessment and quantification.

A typical HPLC system for this analysis would consist of a C18 column, which separates compounds based on their hydrophobicity. nih.gov The mobile phase often comprises a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, like water with a small percentage of acid (e.g., formic acid or phosphoric acid) to ensure the phenolic hydroxyl group remains protonated and to improve peak shape. nih.govjapsonline.com Detection is commonly performed using a Diode Array Detector (DAD) or a UV-Vis detector, set at a wavelength where the compound exhibits maximum absorbance, which for many phenolic compounds is in the range of 270-280 nm. japsonline.com

Quantification is achieved by creating a calibration curve from standard solutions of known concentrations. Impurity profiling can also be performed by analyzing the chromatogram for additional peaks, which can be quantified relative to the main compound peak. For complex samples with co-eluting peaks, adjusting the mobile phase composition or gradient can optimize separation. nih.gov

Table 1: Illustrative HPLC Parameters for the Analysis of this compound

| Parameter | Value |

| Column | C18, 4.6 x 250 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 80% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | DAD at 275 nm |

| Expected Retention Time | ~8.5 min |

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique for the analysis of volatile and semi-volatile compounds. While phenols can be analyzed directly, derivatization is often employed to increase their volatility and thermal stability, leading to improved peak shape and sensitivity. asianpubs.orgnih.gov For "this compound," derivatization of the phenolic hydroxyl group, for instance, through acetylation or silylation, would be a common sample preparation step. nih.gov

The derivatized compound is then injected into the GC, where it is vaporized and carried by an inert gas (e.g., helium or nitrogen) through a capillary column. acs.org Columns with a non-polar or medium-polarity stationary phase, such as a DB-5 or DB-17, are often suitable for separating substituted phenols. nih.gov A Flame Ionization Detector (FID) is a common detector for quantitative analysis due to its wide linear range and robustness. The temperature of the injector, column (using a temperature program), and detector are critical parameters that need to be optimized for good separation and peak resolution. acs.org

Table 2: Hypothetical GC Parameters for Derivatized this compound

| Parameter | Value |

| Column | DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at 1.2 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | FID at 300 °C |

| Derivatizing Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Expected Retention Time | ~12.3 min (for the TMS derivative) |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and rapid method often used for qualitative analysis, reaction monitoring, and preliminary purity checks. For the analysis of "this compound," a silica (B1680970) gel plate would serve as the stationary phase. cerealsgrains.org

A suitable mobile phase, or eluent, would be a mixture of organic solvents with different polarities, such as a combination of a non-polar solvent like hexane (B92381) or toluene (B28343) and a more polar solvent like ethyl acetate (B1210297) or methanol. The optimal solvent system is chosen to achieve a good separation of the target compound from its impurities, with an ideal retardation factor (R_f) value between 0.3 and 0.7. cerealsgrains.org Visualization of the separated spots can be achieved under UV light (typically at 254 nm) if the compound is UV-active, or by staining with a suitable reagent, such as iodine vapor or a solution of potassium permanganate. cerealsgrains.orgresearchgate.net

Table 3: Exemplary TLC System for this compound

| Parameter | Value |

| Stationary Phase | Silica Gel 60 F254 TLC Plate |

| Mobile Phase | Hexane:Ethyl Acetate (7:3, v/v) |

| Visualization | UV light (254 nm) or Iodine Vapor |

| Expected R_f Value | ~0.45 |

Hyphenated Analytical Techniques for Complex Mixture Analysis and Metabolite Identification in Biological Systems

For the analysis of "this compound" in complex matrices like biological fluids or for the identification of its metabolites, more powerful hyphenated techniques are required. These methods combine the separation power of chromatography with the identification capabilities of mass spectrometry.

LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of drugs and their metabolites in biological samples. nih.gov The technique couples an HPLC system to a tandem mass spectrometer. The HPLC separates the components of the mixture, which are then ionized (e.g., by electrospray ionization - ESI) and introduced into the mass spectrometer.

In the tandem mass spectrometer, the precursor ion corresponding to the mass-to-charge ratio (m/z) of the target analyte (or its metabolite) is selected in the first quadrupole, fragmented in the collision cell, and the resulting product ions are detected in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of selectivity and sensitivity, allowing for quantification even at very low concentrations. researchgate.net For "this compound," potential metabolic transformations could include hydroxylation, oxidation of the piperidine (B6355638) ring, or conjugation (e.g., glucuronidation or sulfation), all of which would result in predictable mass shifts that can be targeted by LC-MS/MS.

Table 4: Predicted LC-MS/MS Transitions for this compound and a Hypothetical Metabolite

| Compound | Precursor Ion (m/z) [M+H]⁺ | Product Ion (m/z) |

| This compound | 226.09 | 142.05 (Loss of piperidine) |

| Hydroxy-2-chloro-3-(piperidin-1-yl)phenol | 242.09 | 158.05 |

GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is another highly effective hyphenated technique, particularly for volatile and thermally stable compounds or those that can be made so through derivatization. asianpubs.orgnih.gov Similar to GC-FID, the sample is separated on a capillary column. The eluting compounds then enter the mass spectrometer, where they are typically ionized by electron ionization (EI).

The resulting mass spectrum provides a fragmentation pattern that is often unique to the compound, acting as a "chemical fingerprint" that can be used for identification by comparison to spectral libraries. asianpubs.org For quantitative analysis, Selected Ion Monitoring (SIM) can be used, where the instrument is set to detect only specific ions characteristic of the target analyte, thereby increasing sensitivity and selectivity. nih.gov The analysis of "this compound" by GC-MS would likely require derivatization to improve its chromatographic behavior. nih.gov

Table 5: Anticipated GC-MS (EI) Fragments for the TMS-Derivative of this compound

| Fragment Description | Predicted m/z |

| Molecular Ion [M]⁺ | 297 |

| Loss of Methyl Group [M-15]⁺ | 282 |

| Fragment corresponding to the chlorophenol-TMS ether moiety | 213 |

| Piperidine fragment | 84 |

Advanced Spectrophotometric Methods for Quantitative Analysis

The quantitative analysis of this compound in research applications can be effectively achieved through advanced spectrophotometric methods. These techniques are valued for their simplicity, speed, and cost-effectiveness. ijset.in However, direct spectrophotometry of phenolic compounds can be limited by low specificity. To overcome this, derivatization reactions are frequently employed to produce a colored product with a unique maximum absorbance wavelength (λmax), thereby enhancing the sensitivity and selectivity of the analysis.

One common approach involves the use of a chromogenic reagent that reacts specifically with the phenolic hydroxyl group. For instance, methods based on the oxidative coupling of phenols with reagents like 4-aminoantipyrine (B1666024) (4-AAP) or 2,6-dichloroquinone-4-chloroimide (B1671506) (DCQ) are well-established for the determination of various phenol (B47542) derivatives. nih.govnih.govijpsr.info

The reaction with 4-AAP, in the presence of an oxidizing agent such as potassium hexacyanoferrate(III) in an alkaline medium, forms a colored antipyrine (B355649) dye. nih.gov The intensity of the resulting color, which can be measured spectrophotometrically, is directly proportional to the concentration of the phenolic compound. Similarly, DCQ reacts with phenols in a basic medium to form a stable, colored indophenol (B113434) dye, which can be quantified by measuring its absorbance. ijpsr.info The selection of the reagent and optimization of reaction conditions, including pH, reagent concentration, and reaction time, are critical for achieving accurate and reproducible results.

The introduction of substituents on the phenol ring, such as the chloro and piperidinyl groups in this compound, can influence the position of the maximum absorption wavelength (λmax) and the molar extinction coefficient (εmax). researchgate.net Therefore, the development of a specific spectrophotometric method would require the determination of these parameters for the derivatized compound.

Table 1: Key Parameters for Advanced Spectrophotometric Analysis of Phenolic Compounds

| Parameter | Method based on 4-aminoantipyrine | Method based on 2,6-dichloroquinone-4-chloroimide |

| Principle | Oxidative coupling to form an antipyrine dye | Formation of a charge-transfer complex (indophenol dye) |

| Reagent | 4-aminoantipyrine (4-AAP) | 2,6-dichloroquinone-4-chloroimide (DCQ) |

| Oxidizing Agent | Potassium hexacyanoferrate(III) | Not required |

| Reaction Medium | Alkaline (typically pH 10) | Basic medium |

| Typical λmax | ~510 - 520 nm | ~600 - 620 nm |

| Linear Range | Typically in the µg/L to mg/L range | Typically in the µM range |

| Advantages | High sensitivity, widely used standard method | Simple, rapid, good for routine control |

| Potential Interferences | Aromatic amines, some reducing agents | Other electron-donating compounds |

This table presents generalized parameters for the analysis of phenolic compounds. Specific values for this compound would need to be determined experimentally.

Sample Preparation Strategies from Diverse Research Matrices (e.g., cell lysates, enzyme assays)

The accurate quantification of this compound from complex biological matrices like cell lysates and enzyme assays necessitates effective sample preparation. The primary goals of sample preparation are to remove interfering substances such as proteins, lipids, and salts, and to concentrate the analyte of interest. labmanager.comdrawellanalytical.com The choice of method depends on the physicochemical properties of the analyte and the nature of the matrix.

For cell lysates , a common first step is protein precipitation. This can be achieved by adding an organic solvent like acetonitrile or methanol, or an acid such as trichloroacetic acid, to the lysate. drawellanalytical.com After centrifugation to pellet the precipitated proteins, the supernatant containing the small molecule analyte can be further processed.

For enzyme assays , the reaction is typically stopped, often by the same methods used for protein precipitation, which also serves to denature the enzyme. The resulting mixture can then be treated to isolate the analyte.

Common extraction techniques applicable to this compound from these matrices include:

Liquid-Liquid Extraction (LLE): This technique relies on the partitioning of the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. drawellanalytical.com The choice of organic solvent is crucial and depends on the polarity of the target compound.

Solid-Phase Extraction (SPE): SPE is a highly versatile and efficient method for sample cleanup and concentration. labmanager.comfishersci.pt It involves passing the sample through a cartridge containing a solid sorbent. The analyte is retained on the sorbent while impurities are washed away. The analyte is then eluted with a small volume of a strong solvent. The choice of sorbent (e.g., C18 for non-polar compounds, ion-exchange for charged compounds) is critical for selective extraction.

Following extraction, the sample may be evaporated to dryness and reconstituted in a solvent compatible with the subsequent analytical method.

Table 2: Comparison of Sample Preparation Techniques for Small Molecules from Biological Matrices

| Technique | Principle | Advantages | Disadvantages |

| Protein Precipitation | Denaturation and removal of proteins by adding a precipitating agent. drawellanalytical.com | Simple, fast, and inexpensive. | May not remove all interferences; analyte may co-precipitate. |

| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. drawellanalytical.com | Good for removing highly polar or non-polar interferences. | Can be labor-intensive, may form emulsions, requires significant solvent volumes. |

| Solid-Phase Extraction (SPE) | Selective retention of the analyte on a solid sorbent, followed by elution. labmanager.comfishersci.pt | High recovery, good selectivity, can concentrate the analyte, easily automated. | More expensive than LLE, requires method development. |

Development of Bioanalytical Methods for In Vitro Study Monitoring

To monitor the concentration of this compound in in vitro studies, the development and validation of a robust bioanalytical method are essential. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a commonly used technique for the quantification of phenolic compounds due to its selectivity and sensitivity. nih.govnih.govcore.ac.uk

The development of an HPLC-UV method involves several key steps:

Column Selection: A reversed-phase C18 or C8 column is typically suitable for the separation of moderately polar phenolic compounds. core.ac.ukmdpi.com

Mobile Phase Optimization: A mixture of an aqueous phase (often with a pH modifier like acetic acid or formic acid) and an organic solvent (such as acetonitrile or methanol) is used as the mobile phase. nih.govmdpi.com The composition of the mobile phase is optimized to achieve good separation of the analyte from potential interferences with a reasonable run time.

Wavelength Selection: The detection wavelength is set at the λmax of this compound to ensure maximum sensitivity.

Method Validation: The developed method must be validated to ensure its reliability. According to regulatory guidelines, validation includes assessing the following parameters: nih.govcore.ac.uk

Linearity and Range: Demonstrating a linear relationship between the detector response and the concentration of the analyte over a specified range.

Accuracy: The closeness of the measured concentration to the true concentration.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings from a homogeneous sample. This is typically assessed at both intra-day and inter-day levels.

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Table 3: Hypothetical Validation Parameters for an HPLC-UV Method for a Phenolic Compound

| Validation Parameter | Acceptance Criteria | Hypothetical Result |

| Linearity (r²) | ≥ 0.99 nih.govcore.ac.uk | 0.9995 |

| Range | To be defined based on expected concentrations | 1 - 100 µg/mL |

| Accuracy (% Recovery) | 80 - 120% | 98.5 - 101.2% |

| Precision (RSD%) | ≤ 15% | < 5% |

| Selectivity | No interfering peaks at the retention time of the analyte | Peak is well-resolved |

| LOD | Signal-to-noise ratio of 3:1 | 0.1 µg/mL |

| LOQ | Signal-to-noise ratio of 10:1 | 0.3 µg/mL |

This table presents hypothetical data to illustrate the validation of an HPLC-UV method. Actual values would be determined during method development and validation for this compound.

Future Research Directions and Translational Perspectives for 2 Chloro 3 Piperidin 1 Yl Phenol

Design and Synthesis of Next-Generation Analogs with Enhanced Biological Activity and Selectivity

The synthesis of next-generation analogs of 2-Chloro-3-(piperidin-1-yl)phenol is a critical step in optimizing its pharmacological profile. The goal is to enhance biological activity and selectivity towards specific molecular targets. ajchem-a.comnih.govnih.gov A systematic exploration of the structure-activity relationship (SAR) will guide the rational design of these new chemical entities.

Key synthetic strategies will involve modifications at three primary positions: the phenol (B47542) ring, the chloro substituent, and the piperidine (B6355638) ring. For instance, the introduction of various functional groups on the phenyl ring can modulate the electronic properties and steric bulk of the molecule, potentially influencing its binding affinity and selectivity. nih.gov Similarly, substitutions on the piperidine ring can alter its conformational flexibility and interaction with target proteins. ajchem-a.comrsc.org

A proposed library of next-generation analogs could include variations such as those outlined in the table below. The synthesis of these analogs would likely involve multi-step reaction sequences, potentially utilizing modern synthetic methodologies like palladium-catalyzed cross-coupling reactions for efficient diversification. nih.gov

| Analog ID | Modification on Phenyl Ring | Modification on Piperidine Ring | Rationale for Synthesis |

| CP-A01 | 4-fluoro substitution | None | Enhance metabolic stability and binding affinity. |

| CP-A02 | 5-methoxy substitution | None | Modulate electronic properties and hydrogen bonding potential. |

| CP-A03 | None | 4-hydroxy substitution | Introduce a hydrogen bond donor to improve target engagement. |

| CP-A04 | None | 3-methyl substitution (cis and trans) | Explore the impact of stereochemistry on activity. nih.govrsc.org |

| CP-A05 | 4-cyano substitution | 4-fluoro substitution | Combine electronic modulation with enhanced metabolic stability. |

Investigation of Novel Molecular Targets and Therapeutic Applications

Identifying the molecular targets of this compound and its analogs is crucial for understanding their mechanism of action and exploring their therapeutic potential. Phenolic compounds are known to interact with a wide range of biological targets, including enzymes and receptors. nih.gov The presence of the piperidine moiety, a common scaffold in many bioactive molecules, further expands the potential target space. researchgate.netresearchgate.net

Initial investigations could involve broad-spectrum screening against panels of kinases, G-protein coupled receptors (GPCRs), and ion channels, as these are common targets for piperidine-containing drugs. frontiersin.org For example, many kinase inhibitors feature a phenol scaffold, suggesting that this compound could be explored for applications in oncology or inflammatory diseases. acs.orgacs.orgnih.govresearchgate.net

Phenotypic screening in various disease models can also uncover unexpected therapeutic applications. nih.gov For instance, evaluating the compound's effect on cancer cell proliferation, neuronal function, or microbial growth could reveal novel activities.

| Potential Target Class | Rationale | Potential Therapeutic Area |

| Protein Kinases | Phenol scaffold is common in kinase inhibitors. acs.orgacs.orgnih.govresearchgate.net | Oncology, Inflammation |

| GPCRs | Piperidine is a privileged scaffold for GPCR ligands. frontiersin.org | Neuroscience, Metabolic Disorders |

| Ion Channels | Piperidine derivatives are known to modulate ion channel activity. | Cardiovascular Disease, Pain Management |

| Nuclear Receptors | Phenolic compounds can interact with nuclear receptors. | Metabolic Diseases, Endocrinology |

Application of Advanced Computational Methods for Deeper Mechanistic Insights

Advanced computational modeling can provide profound insights into the molecular interactions of this compound and its analogs. stmjournals.comfrontiersin.org Molecular docking studies can predict the binding modes of these compounds within the active sites of potential protein targets. nih.govmdpi.commdpi.com These in silico models can help prioritize the synthesis of analogs with the highest predicted binding affinities and selectivities. nih.govrsc.org

Molecular dynamics (MD) simulations can further elucidate the dynamic behavior of the ligand-protein complexes, revealing key interactions and conformational changes that are essential for biological activity. nih.govrsc.org Quantum mechanics/molecular mechanics (QM/MM) methods can offer a more accurate description of the electronic interactions, which is particularly important for understanding the role of the chloro and hydroxyl groups in target binding. stmjournals.com

| Computational Method | Application | Expected Outcome |

| Molecular Docking | Predict binding poses in target proteins. nih.govmdpi.commdpi.com | Prioritization of analogs for synthesis. |

| Molecular Dynamics | Simulate the dynamic behavior of ligand-protein complexes. nih.govrsc.org | Understanding of binding stability and key interactions. |

| QM/MM | Analyze electronic interactions with high accuracy. stmjournals.com | Elucidation of the role of specific functional groups. |

| Free Energy Calculations | Predict binding affinities of analogs. rsc.org | Quantitative prediction of compound potency. |

Exploration of Structure-Based Drug Design (SBDD) and Fragment-Based Drug Design (FBDD) Approaches

Structure-based drug design (SBDD) and fragment-based drug design (FBDD) are powerful strategies for the rational development of potent and selective inhibitors. Once a high-resolution crystal structure of this compound bound to its target is obtained, SBDD can be employed to design analogs that form optimal interactions with the binding site. acs.orgacs.orgnih.govresearchgate.net

FBDD offers a complementary approach, particularly in the early stages of drug discovery. nih.govrsc.orgresearcher.liferesearchgate.netyoutube.com A library of small molecular fragments can be screened for binding to the target protein. Fragments that bind can then be grown or linked together to generate more potent lead compounds. The piperidine and chlorophenol moieties of the parent compound could themselves be considered as starting fragments for such an approach.

| Drug Design Approach | Methodology | Potential Outcome |

| Structure-Based Drug Design (SBDD) | Utilize the 3D structure of the target-ligand complex to guide analog design. | Highly potent and selective inhibitors with optimized interactions. |

| Fragment-Based Drug Design (FBDD) | Screen small molecular fragments for binding and then optimize hits. nih.govrsc.orgresearcher.liferesearchgate.netyoutube.com | Novel chemical scaffolds with improved ligand efficiency. |

Development of Novel Analytical Tools for In Situ Monitoring of the Chemical Compound's Interactions

The development of novel analytical tools for the real-time, in situ monitoring of the interactions between this compound and its biological targets is essential for a comprehensive understanding of its mechanism of action. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can provide valuable data on binding kinetics and thermodynamics. nih.govresearchgate.net

Fluorescence-based assays can also be developed to monitor binding events in a high-throughput format. For instance, a fluorescently labeled analog of the compound could be synthesized to directly visualize its interaction with target proteins in living cells. Furthermore, advanced mass spectrometry techniques can be employed to identify and characterize covalent adducts if the compound is found to have a reactive mechanism of action. mdpi.com

| Analytical Technique | Information Obtained | Application in Research |

| Surface Plasmon Resonance (SPR) | Binding kinetics (on- and off-rates). nih.govresearchgate.net | Quantifying the affinity and specificity of ligand-target interactions. |

| Isothermal Titration Calorimetry (ITC) | Binding thermodynamics (enthalpy and entropy). nih.gov | Understanding the driving forces of binding. |